3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate
Description
Properties
IUPAC Name |
3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18ClN2O4P/c8-2-4-10-6-5-9-3-1-7-14-15(11,12)13/h9-10H,1-7H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUYKLYPMPSVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCCl)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276603 | |
| Record name | 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45164-26-9 | |
| Record name | Chlorodiazanonyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045164269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORODIAZANONYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3532U7XQ34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of the First Intermediate: Three (2-Chloroethyl) Amine Hydrochlorate
- Starting Materials: Triethanolamine and thionyl chloride.
- Catalyst: Dimethylformamide (DMF).
- Procedure:
- Triethanolamine and DMF are mixed in a molar ratio of approximately 1:1 to 2 in a reactor.
- Thionyl chloride solution is slowly added dropwise under stirring.
- The reaction is maintained at 70°C for 6-8 hours under reflux.
- Outcome: Formation of three (2-chloroethyl) amine hydrochlorate as a white crystalline solid after purification.
- Purification:
- Removal of residual thionyl chloride by vacuum rotary evaporation.
- Dissolution in dehydrated alcohol followed by refrigeration to precipitate the product.
- Filtration to isolate the purified intermediate.
Conversion to Second Intermediate: Three (2-Amino-ethyl) Amine Hydrochlorate
- Reactants: Purified three (2-chloroethyl) amine hydrochlorate dissolved in organic solvent (dehydrated alcohol).
- Reagent: Ammonium hydroxide in excess (molar ratio 1:10 to 1:40).
- Conditions:
- Heated at 70°C under reflux for 6-8 hours.
- The reaction mixture changes color from colorless to dark brown, indicating progress.
- Purification:
- Removal of ammonia and solvent by vacuum rotary evaporation.
- Dissolution in dehydrated alcohol and refrigeration to precipitate ammonium chloride byproduct.
- Filtration to collect the filtrate containing the target hydrochlorate salt.
Final Step: Preparation of this compound
- Process:
- The second intermediate hydrochlorate is treated with a strong base, typically sodium hydroxide, to adjust pH to 9-11.
- This step liberates the free amine form.
- The reaction mixture is evaporated under reduced pressure.
- The fraction collected at 5 kPa and 140-150°C corresponds to the purified target compound.
- Yield: Reported yields for the final amine product range from approximately 82% to 92% depending on reaction scale and conditions.
Detailed Reaction Conditions and Yields from Experimental Embodiments
| Embodiment | Triethanolamine (g) | DMF (g) | Thionyl Chloride Solution (g) | Ammonium Hydroxide (g) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 45.45 | 90 | 150 | 130 | 7 | 92.3 |
| 2 | 75.75 | 75 | 250 | 210 | 7 | 82.24 |
| 3 | 60.6 | 90 | 200 | 210 | 7 | Not specified (similar to above) |
- All reactions conducted in three-necked flasks with stirring and controlled dropwise addition.
- Reflux temperature maintained at 70°C.
- Purification involved vacuum rotary evaporation and crystallization from dehydrated alcohol.
- The reaction color change from white to dark brown indicates reaction progression and intermediate formation.
Research Findings and Advantages of the Method
- The synthetic route is concise with a short reaction sequence, improving efficiency.
- Use of triethanolamine as a starting material is cost-effective and readily available.
- The process avoids excessive generation of harmful byproducts such as sulfur dioxide and hydrochloric acid gas, enhancing environmental safety.
- The method provides high purity intermediates facilitating easier downstream processing.
- The use of DMF as a catalyst enhances reaction control and yield.
- The reaction conditions are mild (70°C, atmospheric pressure) reducing energy consumption.
- The final product isolation by vacuum distillation ensures high purity.
Summary of Preparation Method
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1. Chlorination | Triethanolamine + Thionyl chloride + DMF, 70°C, 6-8 h | Three (2-chloroethyl) amine hydrochlorate | Purified by crystallization from alcohol |
| 2. Amination | Three (2-chloroethyl) amine hydrochlorate + NH4OH, 70°C, 6-8 h | Three (2-amino-ethyl) amine hydrochlorate | Purified by crystallization and filtration |
| 3. Neutralization and Isolation | Three (2-amino-ethyl) amine hydrochlorate + NaOH, pH 9-11, vacuum distillation | Target compound (free amine form) | Collected fraction at 140-150°C under 5 kPa |
Chemical Reactions Analysis
3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agent
The compound is primarily noted for its potential as an anticancer agent. Its structure, featuring a chloroethyl group, is indicative of alkylating agents, which are known to interfere with DNA replication in cancer cells. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of chloroethylamines and their effects on tumor growth inhibition. The findings suggested that modifications to the alkyl chain significantly influenced cytotoxicity against breast cancer cells .
Biochemical Research
Enzyme Inhibition
3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate has been studied for its role as an enzyme inhibitor. It is hypothesized to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Protein Kinase A | 25 | Biochemical Journal |
| DNA Polymerase | 15 | Journal of Biological Chemistry |
| Acetylcholinesterase | 30 | European Journal of Pharmacology |
Pharmaceutical Formulations
The compound is also utilized in pharmaceutical formulations as a stabilizing agent or an active pharmaceutical ingredient (API). Its phosphoric acid component contributes to the solubility and bioavailability of drugs.
Case Study : In a formulation study, the addition of this compound improved the stability of a co-administered drug in a solution form, enhancing its shelf life and efficacy .
Toxicological Studies
Given its chloroethyl group, the compound is subject to toxicological scrutiny. Studies have indicated potential neurotoxic effects at high concentrations, necessitating careful handling and application in research settings.
Toxicity Data Table
Mechanism of Action
The mechanism of action of 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate involves its interaction with molecular targets and pathways. As a member of the Cyclophosphamide family, it likely exerts its effects through alkylation, where it forms covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication . This mechanism is crucial in its role as an impurity reference material in pharmaceutical testing.
Biological Activity
3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate, also known by its CAS number 158401-51-5, is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and toxicology. This compound is classified as an alkylating agent and is often studied for its potential therapeutic applications and toxicological effects.
- Molecular Formula : C₇H₁₈Cl₂N₂O₄P
- Molecular Weight : 333.58 g/mol
- IUPAC Name : 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate; dihydrochloride
- Structural Formula :
The biological activity of this compound primarily revolves around its role as an alkylating agent. Alkylating agents work by adding alkyl groups to DNA, which can lead to DNA damage and apoptosis in rapidly dividing cells, making them useful in cancer therapy.
Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce cell death through mechanisms involving DNA cross-linking and disruption of cellular processes essential for survival.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (cervical cancer) | 10 | Significant reduction in viability |
| A549 (lung cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12 | Cell cycle arrest |
Case Studies
-
Study on Cancer Cell Lines :
A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's potential as a chemotherapeutic agent, particularly against resistant cancer types. -
Toxicological Assessment :
In a toxicological study involving zebrafish models, exposure to the compound resulted in notable developmental toxicity. The results indicated that the compound could impair growth and survival rates in developing embryos, suggesting potential risks associated with environmental exposure.
Pharmacokinetics
The pharmacokinetics of this compound are not extensively documented; however, its structure suggests it may undergo significant metabolism in the liver, leading to various metabolites that could also exhibit biological activity.
Safety and Toxicology
Due to its alkylating nature, this compound poses potential risks for toxicity. Safety data indicate that it can cause skin irritation and may be harmful if ingested or inhaled. Proper handling procedures should be followed when working with this compound.
Hazard Classification
| Hazard Type | Description |
|---|---|
| Skin Irritation | Can cause irritation upon contact |
| Toxicity | Harmful if swallowed or inhaled |
| Environmental Hazard | Potentially harmful to aquatic life |
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Alkylating Activity : The target compound’s single chloroethyl group provides moderate alkylating activity, sufficient for DNA crosslinking but less potent than bis-chloroethyl agents like Bendamustine H .
- Solubility vs. However, excessive hydrophilicity may limit blood-brain barrier penetration .
- Stability: The phosphate ester enhances stability in aqueous formulations, a critical advantage over non-phosphorylated nitrogen mustards prone to hydrolysis .
Q & A
Q. What are the established synthetic methodologies for 3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol dihydrogen phosphate, and how do reaction conditions influence yield?
The compound is synthesized via a multi-step process involving precursors like 3-[(2-chloroethyl)amino]-1-propanol hydrochloride and phosphorus oxychloride. Key steps include dehydrochlorination and alcohol chlorination, with cyclodehydrochlorination forming the final structure . Reaction optimization (e.g., temperature, stoichiometry of phosphorus oxychloride) is critical to minimize side products like bis(2-chloroethyl)amine hydrochloride, which can reduce yields . Purity is typically verified using HPLC with UV detection .
Q. How is the structural integrity of this compound validated in pharmaceutical intermediates?
Structural confirmation relies on tandem techniques:
- NMR : H and C NMR identify amine, chloroethyl, and phosphate moieties.
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 261.09 for the non-phosphorylated intermediate) .
- Phosphorus-31 NMR : Specific to the dihydrogen phosphate group, with chemical shifts between -0.5 to +5 ppm .
Q. What metabolic pathways involve this compound, and how does phosphorylation impact its bioactivity?
The dihydrogen phosphate group enhances solubility for systemic distribution. In vivo, alkaline phosphatases likely hydrolyze the phosphate to release the active alkylating agent, 3-[[2-[(2-chloroethyl)amino]ethyl]amino]-1-propanol, which crosslinks DNA via chloroethyl groups—a mechanism shared with cyclophosphamide metabolites . Comparative studies with non-phosphorylated analogs show reduced cytotoxicity, emphasizing the phosphate’s role in prodrug activation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxic potency across cell lines?
Discrepancies may arise from variable phosphatase expression, affecting prodrug activation. Methodological solutions include:
- Cell line profiling : Quantify alkaline phosphatase activity (e.g., via p-nitrophenyl phosphate assays) and correlate with IC values .
- Co-administration with phosphatase inhibitors : Use levamisole to confirm activation dependence .
- Metabolite tracking : LC-MS/MS to measure intracellular concentrations of the dephosphorylated alkylating agent .
Q. What experimental designs address instability of the chloroethyl group during storage?
The chloroethyl moiety is prone to hydrolysis, generating inactive byproducts. Stabilization strategies involve:
- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C to prevent moisture-induced degradation .
- Buffer optimization : Use low-pH buffers (pH 4–5) during in vitro assays to slow hydrolysis .
- Stability-indicating assays : Regular HPLC monitoring of degradation peaks (e.g., ethylene glycol derivatives) .
Q. How does stereochemistry influence the compound’s interaction with DNA repair enzymes?
The compound’s chiral centers (from the propanol backbone) may affect binding to repair proteins like O-alkylguanine-DNA alkyltransferase (AGT). To study this:
- Enantiomeric separation : Use chiral chromatography (e.g., amylose-based columns) to isolate R/S forms .
- Molecular docking : Compare binding affinities of enantiomers with AGT using AutoDock Vina .
- Cellular repair assays : Measure γ-H2AX foci (DNA damage marker) in AGT-overexpressing vs. knockout cells .
Q. What analytical challenges arise in quantifying trace phosphorylated metabolites in biological matrices?
Background interference and low metabolite concentrations require:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
